molecular formula C25H49ClN6O8 B158540 Deferoxamine hydrochloride CAS No. 1950-39-6

Deferoxamine hydrochloride

Cat. No.: B158540
CAS No.: 1950-39-6
M. Wt: 597.1 g/mol
InChI Key: KCRQZLMAZHZDCL-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

  • Preparation Methods

    • Deferoxamine hydrochloride can be synthesized through various routes. One common method involves the reaction of desferrioxamine B (Deferoxamine) with hydrochloric acid (HCl).
    • Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • Deferoxamine hydrochloride undergoes several important reactions:

        Chelation: It forms stable complexes with Fe(III) and other metal cations, reducing iron accumulation and deposition in tissues.

        Oxidation and Reduction: Deferoxamine can participate in redox reactions due to its iron-binding properties.

        Substitution: It can exchange ligands with metal ions.

    • Common reagents include hydrochloric acid, organic solvents, and metal salts.
    • Major products include the Deferoxamine-Fe(III) complex.
  • Mechanism of Action

    • Deferoxamine binds to free iron ions, preventing their participation in harmful reactions.
    • It upregulates hypoxia-inducible factor 1-alpha (HIF-1α), influencing cellular responses to low oxygen levels.
    • Molecular targets include iron ions and HIF-1α pathways.
  • Comparison with Similar Compounds

    • Deferoxamine stands out due to its specific iron-chelating properties.
    • Similar compounds include:

        Deferiprone: Another iron chelator.

        Deferasirox: Used for iron overload disorders.

        EDTA (Ethylenediaminetetraacetic acid): A broader-spectrum chelator.

    Remember that Deferoxamine hydrochloride plays a crucial role in managing iron overload and has diverse applications in medicine and industry. If you need further information or have additional questions, feel free to ask

    Properties

    CAS No.

    1950-39-6

    Molecular Formula

    C25H49ClN6O8

    Molecular Weight

    597.1 g/mol

    IUPAC Name

    N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride

    InChI

    InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H

    InChI Key

    KCRQZLMAZHZDCL-UHFFFAOYSA-N

    SMILES

    CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl

    Canonical SMILES

    CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl

    melting_point

    MP: 138-140 °C /MONOHYDRATE/;  172-175 °C /HYDROCHLORIDE/;  148-149 °C /METHANESULFONATE/
    MP: 180-182 °C /N-ACETYL DERIV/
    138 - 140 °C

    1950-39-6

    physical_description

    Solid

    Pictograms

    Irritant; Health Hazard

    solubility

    9.90e-02 g/L

    Synonyms

    Deferoxamine
    Deferoxamine B
    Deferoxamine Mesilate
    Deferoxamine Mesylate
    Deferoxamine Methanesulfonate
    Deferoximine
    Deferrioxamine B
    Desferal
    Desferioximine
    Desferrioxamine
    Desferrioxamine B
    Desferrioxamine B Mesylate
    Desferroxamine
    Mesilate, Deferoxamine
    Mesylate, Deferoxamine
    Mesylate, Desferrioxamine B
    Methanesulfonate, Deferoxamine

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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